molecular formula C10H8Cl2O2 B125573 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid CAS No. 157904-53-5

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid

Cat. No.: B125573
CAS No.: 157904-53-5
M. Wt: 231.07 g/mol
InChI Key: YWDAXQBLNOXDPZ-UHFFFAOYSA-N
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Description

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is an organic compound that belongs to the class of indene derivatives. This compound is characterized by the presence of two chlorine atoms at the 5th and 6th positions, a carboxylic acid group at the 1st position, and a dihydroindene structure. Indene derivatives are known for their diverse biological and chemical properties, making them valuable in various scientific and industrial applications.

Scientific Research Applications

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development and therapeutic applications.

    Industry: Utilized in the production of specialty chemicals and materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid typically involves the following steps:

    Starting Material: The synthesis begins with the preparation of 5,6-dichloro-1-indanone.

    Reduction: The 5,6-dichloro-1-indanone is then reduced to 5,6-dichloro-2,3-dihydro-1H-indene-1-ol using a reducing agent such as sodium borohydride.

    Oxidation: The resulting alcohol is oxidized to this compound using an oxidizing agent like potassium permanganate or chromium trioxide.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these processes include toluene, ethanol, and acetic acid.

Chemical Reactions Analysis

Types of Reactions

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be further oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: The chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as sodium hydroxide, ammonia, or alkyl halides.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Formation of substituted indene derivatives.

Comparison with Similar Compounds

Similar Compounds

  • 5,6-Dichloro-2,3-dihydro-1H-indene-1-one
  • 5,6-Dichloro-2,3-dihydro-1H-indene-1-ol
  • 5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylate

Uniqueness

5,6-Dichloro-2,3-dihydro-1H-indene-1-carboxylic acid is unique due to its specific substitution pattern and the presence of a carboxylic acid group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

IUPAC Name

5,6-dichloro-2,3-dihydro-1H-indene-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8Cl2O2/c11-8-3-5-1-2-6(10(13)14)7(5)4-9(8)12/h3-4,6H,1-2H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWDAXQBLNOXDPZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC(=C(C=C2C1C(=O)O)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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